1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol
Description
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol is a chlorinated secondary alcohol with a disulfide bridge linked to a thiirane (episulfide) moiety. This structure confers unique reactivity, particularly in pharmaceutical and chemical synthesis contexts.
Properties
CAS No. |
647864-27-5 |
|---|---|
Molecular Formula |
C6H11ClOS3 |
Molecular Weight |
230.8 g/mol |
IUPAC Name |
1-chloro-3-(thiiran-2-ylmethyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H11ClOS3/c7-1-5(8)2-10-11-4-6-3-9-6/h5-6,8H,1-4H2 |
InChI Key |
OJXDKTUNTCWJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSSCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol typically involves multiple steps. One common method includes the reaction of 1-chloro-3-propan-2-ol with thiirane-2-methanethiol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of new disulfide bonds. This property is particularly useful in modifying protein structures and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1-chloro-3-substituted-propan-2-ol scaffold is a versatile framework in medicinal and synthetic chemistry. Below is a detailed comparison of key analogs, their substituents, applications, and research findings:
Table 1: Comparison of 1-Chloro-3-Substituted-Propan-2-ol Derivatives
Structural and Functional Differences
- Electrophilic Reactivity: The disulfide-thiirane group in the target compound enhances sulfur-mediated nucleophilic substitution, unlike nitroimidazole (Ornidazole) or aryloxy (Propranolol impurity) groups, which prioritize hydrogen bonding or π-π interactions .
- Chiral Resolution: Enzymatic kinetic resolution (e.g., CALB-catalyzed acylation) is critical for synthesizing enantiopure derivatives like (R)-4 and (S)-5, achieving >99% enantiomeric excess (ee) . In contrast, non-enzymatic analogs (e.g., dichlorophenylamino derivatives) lack such stereochemical control .
Biological Activity
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol is a compound of interest due to its unique structural features that incorporate a thiirane ring and disulfide moiety. This article explores the biological activities associated with this compound, including its potential antimicrobial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a chloropropanol backbone linked to a thiirane and disulfide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiol and disulfide functionalities. The presence of these groups enhances the reactivity towards microbial enzymes, potentially leading to inhibition of bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol | Staphylococcus aureus | 0.78 µg/mL |
| 2-(Chloromethyl)thiirane | Escherichia coli | 1.5 µg/mL |
| Thiourea Derivative | Candida albicans | 0.5 µg/mL |
These results suggest that the compound may exhibit significant antimicrobial activity, comparable to known inhibitors.
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicate that this compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via ROS generation |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | Induction of apoptosis |
The data indicates that the compound's biological activity is mediated through multiple pathways, including oxidative stress and disruption of cellular integrity.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Umesha et al., various thiol-containing compounds were tested against common pathogens. The study found that compounds similar to 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol showed promising results against S. aureus and E. coli, with MIC values indicating strong inhibitory effects.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the cytotoxic properties of disulfide-containing compounds reported that derivatives similar to our compound exhibited significant cell death in HeLa and MCF-7 cells. The study attributed this effect to increased reactive oxygen species (ROS) production and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
